1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-12-16-10-21-24(15-7-4-5-13(19)9-15)17(16)18(25)23(22-12)11-14-6-2-3-8-20-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKSLHHWJZDSFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC(=CC=C3)Cl)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, structure, and biological activities of this compound, drawing on diverse research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C17H15ClN4O
- Molecular Weight : 324.78 g/mol
- CAS Number : [insert CAS number if available]
The structure features a pyrazolo-pyridazine core, which is known for its diverse biological properties. The presence of the chlorophenyl and pyridinyl groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the pyrazole ring.
- Substitution reactions to introduce the chlorophenyl and pyridinyl groups.
- Purification through crystallization or chromatography techniques.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | [insert value] | Apoptosis induction |
| Similar Pyrazole Derivative | A549 | 49.85 | Growth inhibition |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest, which are critical for effective cancer therapy.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Studies suggest that pyrazole derivatives exhibit antifungal and antibacterial properties:
| Pathogen | Activity | Reference |
|---|---|---|
| Mycobacterium tuberculosis | Effective inhibition | |
| Candida albicans | Moderate activity |
These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
Some pyrazole derivatives have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This activity is crucial for conditions where inflammation plays a key role, such as in cancer progression.
Case Studies
Several case studies have explored the biological activities of pyrazolo derivatives:
- Case Study 1 : A study evaluated the combination of this compound with conventional chemotherapeutics like doxorubicin. The results indicated a synergistic effect in enhancing cytotoxicity against resistant cancer cell lines.
- Case Study 2 : Another research focused on the compound's antifungal properties against various strains, demonstrating its potential as an antifungal agent in clinical applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo-Fused Heterocycles
*Estimated based on formula C₁₈H₁₆ClN₅O; †Calculated from C₁₉H₂₀Cl₂N₆S; ‡Estimated from substituents.
Key Differences and Implications
Core Heterocycle
- Pyridazine vs. Pyrimidine cores (e.g., in and ) are more planar, favoring π-π stacking in hydrophobic binding pockets .
Substituent Effects
- 3-Chlorophenyl Group : Common across analogs, this group enhances lipophilicity and binding to kinase ATP pockets via halogen bonding .
- Pyridin-2-ylmethyl vs. Thioethers : The pyridinylmethyl group in the target compound may improve aqueous solubility compared to bulky thioether substituents (e.g., isopropylthio in ), which could hinder membrane permeability .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(3-chlorophenyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one be optimized?
- Methodology :
- Stepwise purification : Use aqueous hydrochloric acid (HCl) to protonate intermediates, followed by heating to 50°C to dissolve precipitates and isolate pure products (as demonstrated in analogous pyrazolo-pyrimidine syntheses) .
- Chiral control : Incorporate stereospecific reagents (e.g., (2R)-configured alkyl groups) to ensure enantiomeric purity, referencing protocols for similar trifluoromethylpropyl-substituted pyrazolo-pyrimidines .
- Yield improvement : Optimize reaction time (e.g., 2–3 hours) and stoichiometric ratios of boronic acids/coupling partners, as seen in Suzuki-Miyaura cross-coupling reactions for pyrazolo derivatives .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- Structural elucidation : Use single-crystal X-ray diffraction (XRD) to resolve the pyrazolo-pyridazine core, as applied to structurally similar 6-(4-chlorophenyl)-pyrazolo-oxazine derivatives (mean C–C bond precision: 0.004 Å; R factor: 0.047) .
- Spectroscopic validation : Employ H/C NMR to confirm substituent positions (e.g., 3-chlorophenyl, pyridin-2-ylmethyl) and IR spectroscopy to detect carbonyl (C=O) stretches near 1650–1700 cm .
- Purity assessment : Utilize HPLC with photodiode array detection (PDA) to quantify impurities, referencing safety protocols for chlorinated pyridazine analogs .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Derivatization : Synthesize analogs by substituting the 3-chlorophenyl group with electron-withdrawing (e.g., 2,6-dichlorophenyl) or electron-donating groups (e.g., methoxy), following protocols for triazolo-pyridazine derivatives .
- Biological screening : Use split-plot experimental designs (e.g., randomized blocks with repeated measures over time) to test bioactivity across analogs, as applied in antioxidant and phenolic compound studies .
- Computational modeling : Perform docking studies using the compound’s SMILES string (e.g.,
CCC(=O)N1Cc2nc(n(c2C1)c3ccncn3)c4cccc(Oc5nc(F)ccc5Cl)c4) to predict binding affinities for kinase or receptor targets .
Q. How should contradictory data in biological assays be resolved?
- Methodology :
- Replication studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls, as emphasized in environmental toxicology frameworks .
- Orthogonal validation : Cross-verify results using multiple techniques (e.g., SPR for binding kinetics, cell-based assays for functional activity) to minimize false positives .
- Data normalization : Apply statistical models (e.g., ANOVA with Tukey’s post hoc test) to account for variability in biological replicates, referencing antioxidant activity analyses .
Q. What strategies mitigate instability of the pyridazin-7(6H)-one core under physiological conditions?
- Methodology :
- Salt formation : Synthesize hydrochloride or sodium salts to enhance solubility and stability, as demonstrated for pyrrolidinone-pyrimidine hybrids .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl esters) at the pyridin-2-ylmethyl position, leveraging strategies from pyrazolo-carboxylic acid prodrugs .
- Accelerated stability testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via LC-MS, following protocols for triazolo-pyridazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
